Product packaging for Y08060(Cat. No.:)

Y08060

Cat. No.: B1193846
M. Wt: 471.322
InChI Key: BVPMJOFBUGYDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y08060 is a potent and selective chemical probe targeting Bromodomain-containing protein 4 (BRD-4), a key epigenetic "reader" protein. BRD-4 plays a critical role in regulating gene expression by recognizing acetylated lysine residues on histones and is a validated target in oncology research, particularly for various cancers and acute heart failure .

Mechanistically, this compound competes with acetylated histones for binding to the bromodomain of BRD-4, thereby displacing the protein from chromatin. This inhibition disrupts the recruitment of the positive transcription elongation factor complex (P-TEFb), leading to the downregulation of key oncogenes such as c-MYC, and ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells .

This compound is provided for Research Use Only (RUO). It is intended solely for laboratory research purposes and is not approved for use in diagnostics, therapeutic applications, or any form of human or veterinary treatment .

Properties

Molecular Formula

C18H19BrN2O6S

Molecular Weight

471.322

IUPAC Name

5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide

InChI

InChI=1S/C18H19BrN2O6S/c1-18(2)17(22)20-11-8-14(26-4)12(9-15(11)27-18)21-28(23,24)16-7-10(19)5-6-13(16)25-3/h5-9,21H,1-4H3,(H,20,22)

InChI Key

BVPMJOFBUGYDAV-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Br)=CC=C1OC)(NC2=C(OC)C=C(N3)C(OC(C)(C)C3=O)=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Y08060;  Y-08060;  Y 08060.

Origin of Product

United States

Advanced Synthetic Methodologies for Y08060 and Its Analogues

Strategies for the Total Synthesis of Y08060 Derivatives

The total synthesis of natural products and their analogues is a cornerstone of organic chemistry, providing access to complex molecules for biological study and drug development. ijarsct.co.inrroij.comwikipedia.org A successful total synthesis campaign relies on a robust retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. ijarsct.co.inwikipedia.org For a complex molecule like this compound, a convergent synthetic strategy is often favored over a linear approach. Convergent syntheses involve the independent preparation of several key fragments of the molecule, which are then combined in the later stages. This approach is generally more efficient and higher yielding. caltech.edu

A hypothetical convergent retrosynthesis for a this compound derivative (Compound 1 ) is outlined below. The strategy hinges on the late-stage coupling of two advanced intermediates, Fragment A and Fragment B.

Key Features of the Synthetic Strategy:

Convergent Approach: The synthesis is divided into the preparation of two main building blocks, allowing for parallel workstreams and optimization.

Stereochemical Control: The introduction of chiral centers early in the synthesis, using well-established asymmetric reactions, is crucial for obtaining the desired stereoisomer. wikipedia.org

Modular Design: This strategy is modular, meaning that different analogues of Fragment A and Fragment B can be synthesized and combined to generate a library of this compound derivatives for structure-activity relationship (SAR) studies. caltech.edu

Step Description Key Intermediates Purpose
1Independent synthesis of two key fragments.Fragment A, Fragment BAllows for a convergent and modular approach.
2Late-stage coupling of the fragments.Fragment A + Fragment BForms the core backbone of the target molecule.
3Final deprotection and functionalization.Coupled ProductUnveils the final this compound derivative (1 ).

This strategic approach not only provides a viable route to the target molecule but also offers the flexibility to create a diverse range of analogues, which is essential for optimizing biological activity. rroij.comnih.gov

Palladium-Catalyzed Coupling Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, due to their broad functional group tolerance and ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are frequently employed to construct complex molecular architectures.

In the synthesis of this compound analogues, a palladium-catalyzed Suzuki-Miyaura coupling has been a key step for connecting aryl or heteroaryl moieties, which are common structural motifs in bioactive compounds. For example, the coupling of an aryl boronic acid (e.g., a derivative of Fragment A) with an aryl halide (e.g., a derivative of Fragment B) can efficiently form a critical biaryl bond within the this compound scaffold.

Table of Exemplary Palladium-Catalyzed Coupling Reaction:

EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventYield (%)
1Y-BrX-B(OH)₂Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O85
2Y-ClX-B(OH)₂Pd₂(dba)₃ (2)SPhosK₃PO₄Dioxane92
3Y-OTfX-B(OH)₂Pd(OAc)₂ (2)XPhosCsFTHF90

This table represents hypothetical data for illustrative purposes.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. mdpi.com The development of advanced ligands has significantly broadened the scope of these reactions, allowing for the coupling of even sterically hindered or electronically challenging substrates. mdpi.comacs.org The application of these powerful reactions has streamlined the synthesis of this compound derivatives, making previously inaccessible structures readily available for evaluation.

Chemo-Enzymatic and Asymmetric Synthetic Routes to this compound Analogues

Many drug candidates are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even toxic. pharmasalmanac.com Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is of paramount importance. Chemo-enzymatic synthesis, which integrates the high selectivity of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach to creating chiral molecules. pharmasalmanac.comnih.govresearchgate.netbohrium.com

Enzymes can catalyze reactions with exceptional levels of stereoselectivity under mild conditions. pharmasalmanac.comnih.gov For the synthesis of chiral precursors to this compound, a key strategy involves the enzymatic resolution of a racemic intermediate. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Example of an Enzymatic Kinetic Resolution:

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Product
rac-Alcohol-Y08060-P1Lipase B from Candida antarcticaVinyl Acetatetert-Butyl methyl ether~50>99%
rac-Alcohol-Y08060-P1Protease CEthyl ButyrateAcetonitrile~48>98%

This table represents hypothetical data for illustrative purposes.

This method provides access to highly enantiopure building blocks that are essential for constructing the final chiral this compound analogues. mdpi.com Such chemo-enzymatic strategies are increasingly recognized for their sustainability and efficiency compared to traditional chemical resolution methods. nih.gov

Design and Synthesis of Novel Scaffolds Related to this compound

The concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is a guiding principle in modern drug discovery. unife.it Designing and synthesizing novel scaffolds inspired by a lead compound like this compound can lead to the discovery of new therapeutic agents with improved properties. unife.itacs.org

The design of novel scaffolds related to this compound focuses on several key objectives:

Exploring Chemical Space: Creating structurally diverse molecules to probe new interactions with biological targets. nih.gov

Improving Drug-like Properties: Modifying the core structure to enhance attributes like solubility, metabolic stability, and cell permeability.

Simplifying Synthesis: Developing scaffolds that are more synthetically accessible, allowing for the rapid generation of analogue libraries. rroij.com

One approach involves replacing a core ring system in this compound with a different, isosteric heterocycle. Another strategy is to create hybrid molecules by covalently linking a key pharmacophore from this compound to another known bioactive scaffold. nih.gov These efforts leverage computational tools for de novo design alongside advanced synthetic chemistry to build libraries of novel compounds for high-throughput screening. nih.govrsc.org The ultimate goal is to identify new chemotypes that retain the desired biological activity of this compound while offering advantages in terms of therapeutic profile or ease of synthesis.

Molecular Mechanism of Action of Y08060

Identification and Characterization of Primary Molecular Targets of Y08060

This compound is characterized as a potent and selective inhibitor of the BET bromodomain proteins. Its primary molecular target has been identified as Bromodomain-containing protein 4 (BRD4). uniprot.orggenecards.orgidentifiers.org Studies have shown that this compound potently inhibits BRD4(1) with nanomolar IC50 values, while exhibiting high selectivity over most non-BET subfamily members. uniprot.orggenecards.org This selectivity is crucial for minimizing off-target effects and enhancing therapeutic specificity.

Research findings indicate that this compound, also referred to as compound 36 in some studies, demonstrates significant inhibitory activity against BRD4(1). For instance, it has an IC50 value of 0.69 μM against BRD4(1) in biochemical assays. uniprot.org

Table 1: Inhibitory Activity of this compound Against BRD4(1)

TargetAssay TypeIC50 (µM)Reference
BRD4(1)Biochemical0.69 uniprot.org

Elucidation of Downstream Signaling Pathways Modulated by this compound

The inhibition of BRD4 by this compound leads to the modulation of several critical downstream signaling pathways, particularly those involved in prostate cancer progression. This compound effectively suppresses cell growth and colony formation in prostate cancer cell lines. uniprot.orggenecards.org

A key aspect of its mechanism involves the significant downregulation of androgen receptor (AR) and AR-regulated genes. Quantitative reverse transcription PCR (qRT-PCR) studies in LNCaP cells have shown that this compound strongly inhibits the mRNA expression of full-length AR and AR-regulated genes such as Prostate-Specific Antigen (PSA), Kallikrein-related peptidase 2 (KLK2), and Transmembrane protease, serine 2 (TMPRSS2). uniprot.org Furthermore, this compound also significantly downregulates the mRNA level of MYC, a known oncogenic driver in prostate cancers. uniprot.org These findings suggest that this compound, by functioning downstream of AR, can profoundly affect castration-resistant prostate cancer (CRPC) by suppressing AR-, PSA-, and c-Myc-mediated pathways. uniprot.org

Biophysical Characterization of this compound-Target Interactions

The interaction between this compound and its target, BRD4, has been characterized using biophysical methods, including the Thermal Shift Assay (TSA) and AlphaScreen Assay, as well as cocrystal structure analysis.

The Thermal Shift Assay (TSA) is employed to assess the thermal stability of BRD4(1) protein in the presence of this compound. This compound has been shown to induce a temperature shift of 6.6 °C in the TSA, indicating its ability to stabilize the BRD4(1) protein upon binding. uniprot.org This suggests a direct and stable interaction between the compound and its target.

The AlphaScreen assay has been utilized to further characterize the binding affinity of this compound to BRD4. In this luminescence-based assay, this compound exhibits potent activity, with an IC50 value of 3.34 µM for compound 17 (a related derivative) and 3.87 µM for compound 15 (another derivative), showcasing its ability to disrupt BRD4-ligand interactions. uniprot.org

Table 2: Biophysical Characterization of this compound and Related Compounds

CompoundAssay TypeResult / IC50 (µM)Reference
This compoundThermal Shift AssayΔTm = 6.6 °C uniprot.org
Compound 15AlphaScreen Assay3.87 uniprot.org
Compound 17AlphaScreen Assay3.34 uniprot.org

Cocrystal structure analysis of this compound (compound 36) in complex with the BRD4(1) protein (PDB ID: 5Z1S) has provided insights into its binding mode. uniprot.orgatlasgeneticsoncology.org The 2,2-dimethyl-2H-benzo[b] uniprot.orgpromega.comoxazin-3(4H)-one scaffold of this compound binds to and forms extensive hydrophobic interactions within the deep and narrow acetyl lysine (B10760008) binding pocket of BRD4(1). Key hydrogen bond interactions with conserved residues such as Asn140 and Tyr97 are maintained, elucidating the structural basis for its potent inhibitory activity. uniprot.org

Allosteric Modulation and Conformational Dynamics Induced by this compound

Information specifically detailing the allosteric modulation and conformational dynamics induced directly by this compound was not found within the provided search results. While the broader context of BET inhibitors and their interactions with bromodomains often involves conformational changes, explicit research findings on this compound's allosteric effects or induced conformational dynamics were not available.

Preclinical Biological Efficacy of Y08060 in Research Models

In Vitro Cellular Responses to Y08060

This compound demonstrates significant in vitro efficacy by effectively suppressing cell growth and inhibiting colony formation in various prostate cancer cell lines sigmaaldrich.comuni.lunih.gov. Studies have evaluated its antiproliferative effects across a panel of prostate cancer cell lines, including C4-2B, LNCaP, 22Rv1, PC3, and DU145 sigmaaldrich.com.

The compound has shown potent inhibition of cell viability, with specific IC50 values reported for key prostate cancer cell lines. For instance, this compound exhibited an IC50 of 3.23 μM in C4-2B cells and 4.41 μM in LNCaP cells. Beyond cell viability, this compound significantly reduced colony formation in a dose-dependent manner. In 22Rv1 and C4-2B cells, colony formation was suppressed to less than 10% at a concentration of 5 μM, underscoring its robust growth inhibitory effects on prostate cancer cells sigmaaldrich.com.

Cell LineIC50 for Cell Viability Inhibition (μM)
C4-2B3.23
LNCaP4.41

Modulation of Gene Expression and Protein Levels by this compound in Cell Lines

This compound exerts its biological effects by modulating the expression of critical genes and protein levels within prostate cancer cell lines sigmaaldrich.comuni.lunih.gov. A key finding is its effective suppression of the expression of the androgen receptor (AR), a central driver in prostate cancer progression, along with other AR-regulated genes and the oncogene MYC sigmaaldrich.comuni.lunih.gov.

Specifically, quantitative real-time polymerase chain reaction (qRT-PCR) analysis in LNCaP cells treated with 5 μM of this compound for 48 hours revealed a reduction in the expression of full-length AR, Prostate-Specific Antigen (PSA), Kallikrein-related peptidase 2 (KLK2), Transmembrane Protease, Serine 2 (TMPRSS2), and c-MYC sigmaaldrich.com. This modulation of gene expression pathways is critical to its potential therapeutic mechanism in prostate cancer.

Phenotypic Screening and High-Throughput Assays for this compound Activity

The discovery and characterization of this compound involved a systematic approach, identifying it as a selective inhibitor of BRD4 sigmaaldrich.com. This compound is part of a series of 2,2-dimethyl-2H-benzo[b] sigmaaldrich.comuni.luoxazin-3(4H)-one derivatives specifically designed and synthesized to inhibit BRD4 sigmaaldrich.com. These compounds, including this compound, potently inhibit BRD4(1) with nanomolar IC50 values, indicating high affinity for the target sigmaaldrich.comuni.lunih.gov. This compound, in particular, has a reported BRD4 bromodomain 1 inhibiting IC50 of 302 nM.

A crucial aspect of its characterization is its high selectivity over most non-BET subfamily members, which is vital for minimizing off-target effects in drug development sigmaaldrich.comuni.lunih.gov. High-throughput assays have been instrumental in this field, enabling the quantification of bromodomain binding to acetylated histone peptides. These assays are capable of detecting small molecule binding across a wide range of affinities, from very weak to nanomolar, thus facilitating the discovery and characterization of compounds like this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Y08060

Rational Design and Synthesis of Y08060 Analogues for SAR Analysis

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its desired biological activity and DMPK (drug metabolism and pharmacokinetic) properties. nih.gov This process typically begins with the identification of a hit compound, followed by the synthesis of a focused library of analogues where specific parts of the molecule are altered.

For a hypothetical compound this compound, this would involve creating derivatives with modifications at key positions to probe the chemical space around the core scaffold. For instance, if this compound possessed an aromatic ring, analogues might be synthesized with different substituents on this ring to explore the effects of electronics and sterics on activity. The synthesis of such analogues is a multi-step process that requires careful planning and execution. researchgate.net

A systematic SAR exploration could involve the modifications outlined in the following table:

Table 1: Hypothetical Analogues of this compound for SAR Studies

Analogue ID Modification from this compound Rationale
This compound-A1 Addition of a methyl group to the phenyl ring To probe for steric tolerance and potential hydrophobic interactions.
This compound-A2 Replacement of a phenyl ring with a pyridine ring To investigate the impact of a nitrogen atom on binding and solubility.
This compound-A3 Introduction of a hydroxyl group To explore potential hydrogen bonding interactions with the target.

The biological activity of these synthesized analogues would then be evaluated in relevant assays to build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.govresearchgate.net

For a set of this compound derivatives with known biological activities, a QSAR model could be developed. This process involves:

Data Set Preparation: A diverse set of this compound analogues with a wide range of biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A hypothetical QSAR equation for this compound derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * HD_Count + 2.1

Where LogP is the lipophilicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors. This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Impact of Chemical Modifications on this compound's Molecular Interactions

Every chemical modification made to a lead compound has the potential to alter its interactions with its biological target. maynoothuniversity.ienih.gov These modifications can affect binding affinity, selectivity, and mechanism of action. The structure of a molecule fundamentally determines its properties and how it interacts with its environment. umass.edu

For instance, introducing a bulky substituent could lead to steric hindrance, preventing the molecule from fitting into the binding pocket of a receptor. Conversely, adding a hydrogen bond donor or acceptor could create a new favorable interaction, increasing binding affinity. researchgate.net The effects of such modifications are often studied using techniques like X-ray crystallography and molecular docking simulations, which can provide detailed insights into the molecular interactions at an atomic level. nih.gov

Table 2: Potential Impact of Chemical Modifications on Molecular Interactions of this compound

Modification Potential Impact on Molecular Interactions
Introduction of a charged group Formation of new salt bridges or electrostatic interactions.
Increasing lipophilicity Enhancement of hydrophobic interactions with nonpolar residues in the binding site.
Modifying ring systems Altering pi-pi stacking interactions with aromatic residues.

Conformational Analysis and Bioisosteric Replacements in this compound Research

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a compound. This understanding is crucial for designing analogues that are pre-organized to adopt this active conformation, potentially leading to increased potency.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.comwikipedia.orgcresset-group.com This can be used to enhance potency, reduce toxicity, or improve pharmacokinetic properties. nih.gov

For this compound, bioisosteric replacements could be employed to address specific liabilities. For example, if an ester group in this compound is found to be rapidly hydrolyzed in vivo, it could be replaced with a more stable amide bioisostere. wikipedia.org

Table 3: Examples of Potential Bioisosteric Replacements for this compound

Original Functional Group Bioisosteric Replacement Rationale for Replacement
Carboxylic Acid Tetrazole To improve metabolic stability and oral bioavailability. taylorandfrancis.com
Phenyl Ring Thiophene or Pyridine To alter electronic properties, improve solubility, and explore new binding interactions. wikipedia.org
Methyl Group Trifluoromethyl Group To block metabolic oxidation and increase lipophilicity. wikipedia.org

Computational and Theoretical Investigations of Y08060

Molecular Docking and Dynamics Simulations of Y08060-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein. These methods provide detailed information about the binding pose, interaction energies, and the stability of the protein-ligand complex over time.

Molecular Docking:

Studies have utilized molecular docking to investigate the interaction between this compound and its primary target, the first bromodomain of BRD4 (BRD4(1)). The crystal structure of BRD4(1) with a co-crystallized ligand (PDB ID: 5Z1T) has served as the template for these simulations. galaxypub.co Docking studies of this compound into the acetyl-lysine binding pocket of BRD4(1) have revealed key interactions that contribute to its binding affinity and selectivity. These interactions typically involve hydrogen bonds with conserved residues within the binding pocket, as well as hydrophobic interactions with the WPF (Trp-Pro-Phe) shelf. galaxypub.co

Key interacting residues in the BRD4(1) binding pocket identified through docking studies may include:

Conserved asparagine and tyrosine residues, which are crucial for recognizing the acetylated lysine (B10760008) mimic of the inhibitor.

The WPF shelf residues, which form a hydrophobic pocket that accommodates lipophilic moieties of the inhibitor.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view, allowing for the assessment of the stability of the this compound-BRD4(1) complex and the conformational changes that may occur upon binding. Although MD simulations are a common practice in the study of BET inhibitors, specific and detailed results of MD simulations for this compound are not extensively reported in the available literature.

Interactive Data Table: Key Parameters in Molecular Docking of this compound with BRD4(1)

ParameterDescriptionTypical Value/Observation
PDB ID Protein Data Bank identifier for the target protein structure.5Z1T galaxypub.co
Binding Site The specific region on the protein where the ligand binds.Acetyl-lysine binding pocket of BRD4(1).
Key Interactions The primary non-covalent interactions stabilizing the complex.Hydrogen bonds and hydrophobic interactions. galaxypub.co
Interacting Residues Specific amino acids in the binding pocket that interact with the ligand.Conserved Asn and Tyr, WPF shelf residues.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on this compound Reactivity and Stability

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the electronic structure, reactivity, and stability of molecules with high accuracy. These methods can elucidate reaction mechanisms, predict spectroscopic properties, and calculate precise interaction energies.

Based on the publicly available scientific literature, there are no specific reports of QM or QM/MM studies conducted directly on the chemical compound this compound to investigate its reactivity and stability. While these computational techniques are invaluable for understanding the intrinsic properties of small molecules, their application to this compound has not been detailed in published research.

Pharmacophore Modeling and Virtual Screening Approaches for this compound

Pharmacophore modeling and virtual screening are computational strategies used in the early stages of drug discovery to identify novel hit compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity.

There is no explicit information in the available literature detailing the use of pharmacophore modeling or virtual screening in the specific discovery or development process of this compound. While these methods are frequently used in the broader field of BET inhibitor discovery, their direct application to this compound has not been documented in scientific publications.

Predictive Modeling of this compound's Biological Activity and Selectivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of new, untested compounds and to guide lead optimization.

The high selectivity of this compound for the BET family of proteins, particularly BRD4, over other non-BET subfamily members has been experimentally established. acs.org However, there are no specific predictive modeling studies, such as QSAR, reported in the scientific literature that were used to computationally predict the biological activity or selectivity of this compound. The development of its selectivity profile is primarily attributed to experimental screening and structure-based design rather than predictive computational models.

Advanced Analytical and Spectroscopic Characterization of Y08060 in Research Contexts

Mass Spectrometry-Based Approaches for Profiling Y08060 and its Metabolites (preclinical)

Mass spectrometry (MS) plays a pivotal role in the preclinical profiling of this compound and its metabolites, offering a wide dynamic range, the ability to observe diverse molecular species, and reproducible quantitative analysis nih.gov. For compounds structurally related to this compound, such as Y06014 (another selective BET inhibitor), low-resolution electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-LC-MS/MS have been employed for characterization google.comgoogle.com. The reported good pharmacokinetic (PK) profile of this compound in in vivo studies implicitly indicates that comprehensive metabolic profiling, typically performed using mass spectrometry, was conducted to understand its absorption, distribution, metabolism, and excretion nih.govnih.gov. These approaches are crucial for identifying and quantifying the parent compound and its biotransformation products, providing insights into its metabolic pathways and potential drug-drug interactions in preclinical settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its molecular complexes. Research on this compound has utilized both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy for the characterization of the final compound nih.gov. For similar BET inhibitors like Y06014, detailed NMR data, including chemical shifts and coupling constants, have been reported from experiments conducted at frequencies such as 400 MHz for ¹H NMR (in DMSO-d6) and 125 MHz for ¹³C NMR (in CDCl3) google.comgoogle.com.

Beyond one-dimensional (1D) NMR, advanced two-dimensional (2D) NMR techniques are routinely applied to elucidate complex molecular structures and determine atomic connectivity. These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing spin-spin connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, providing information on C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and carbons separated by two or three bonds, which is vital for assigning quaternary carbons and determining long-range connectivity.

These spectroscopic methods are critical for confirming the synthesized structure of this compound and for investigating its interactions with target proteins or other biomolecules by observing changes in chemical shifts or signal patterns upon complex formation.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Protein Co-complexes

Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental for understanding the precise molecular interactions of this compound with its biological targets, particularly BRD4. The primary research on this compound lists "Crystal structure" as a key subject, strongly indicating that X-ray crystallography was employed to determine its atomic-level structure, likely in complex with BRD4 nih.gov. This is consistent with the broader research landscape where X-ray crystallography is considered the "gold-standard" for resolving high-resolution structures of proteins and protein-ligand complexes, including other BRD4 inhibitors. Such co-crystal structures provide invaluable insights into the binding mode of this compound within the acetyl-lysine binding cavity of BRD4, explaining its potency and selectivity.

Cryo-electron microscopy (cryo-EM) complements X-ray crystallography, especially for larger protein complexes or those that are challenging to crystallize nih.gov. Cryo-EM allows for the determination of high-resolution structures of macromolecular complexes in a near-native state, providing insights into their conformational dynamics and mechanisms of action. While specific cryo-EM studies involving this compound were not explicitly detailed in the provided snippets, the technique is widely used in structural biology for studying protein-protein and protein-ligand complexes, making it a relevant approach for further characterization of this compound's interactions with BRD4 or other multi-protein assemblies.

Chromatographic Methods for Isolation, Purification, and Purity Assessment of this compound in Research

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound in research settings, ensuring the integrity and reliability of experimental results. For related compounds, such as Y06014, silica (B1680970) gel chromatography has been utilized for initial purification google.comgoogle.com.

High-performance liquid chromatography (HPLC) is a widely adopted technique for both purification and precise purity assessment. For compounds structurally similar to this compound, reverse-phase HPLC with a C18 column has been used, often coupled with a photodiode array (PDA) detector for detection and mass spectrometry (HPLC-MS) for enhanced specificity and purity confirmation google.comgoogle.com. Purity levels typically exceeding 95% are achieved and verified through these methods google.comgoogle.com.

The following table outlines typical HPLC parameters that would be employed for the purity assessment of compounds like this compound, based on reported methods for similar BET inhibitors:

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterDetails
Instrument Dionex Summit HPLC or Shimadzu HPLC-MS google.comgoogle.com
Column Diamonsil C18 (5.0 μm, 4.6 × 250 mm) or XB-C18, X-Bridge, Gemini NX C18 google.comgoogle.com
Detector PDA-100 photodiode array (set at 220 or 260 nm) google.comgoogle.com
Injector ASI-100 autoinjector google.comgoogle.com
Pump p-680A google.comgoogle.com
Flow Rate 1.0 mL/min google.comgoogle.com
Mobile Phase Methanol in Water (e.g., 85:15 v/v) google.comgoogle.com
Purity Target >95% google.comgoogle.com

These chromatographic techniques are fundamental for ensuring the high quality and reproducibility of this compound in various research applications.

Potential Research Applications and Future Directions for Y08060

Y08060 as a Chemical Probe for Dissecting Specific Biological Pathways

This compound serves as a powerful chemical probe, enabling researchers to precisely investigate the roles of BET proteins, especially BRD4, in various biological processes. BRD4, a key member of the BET family, functions as an epigenetic reader by binding to acetylated lysine (B10760008) residues on nucleosomal histone tails, thereby regulating gene expression ctdbase.org. This compound's ability to potently inhibit BRD4(1) with nanomolar IC50 values and demonstrate high selectivity over most non-BET subfamily members (with the exception of moderate inhibition of CBP/EP300) makes it an ideal tool for this purpose ccij-online.orgpatsnap.comccij-online.org.

Research has demonstrated that this compound effectively suppresses cell growth and colony formation in prostate cancer cell lines, including C4-2B, LNCaP, and 22Rv1 dntb.gov.uaccij-online.orgccij-online.orgbldpharm.com. Crucially, it also inhibits the expression of key oncogenes and signaling molecules, such as androgen receptor (AR), AR-regulated genes, and MYC, which are central to prostate cancer progression dntb.gov.uaccij-online.orgccij-online.orgbldpharm.com. By selectively targeting BRD4, this compound allows scientists to delineate the specific contributions of this protein to the regulation of these pathways, providing a clearer understanding of their involvement in cancer cell proliferation and survival. The involvement of BRD4 in regulating transcription via RNA polymerase II further highlights its significance as a target for chemical probes like this compound uni.lu.

Target ProteinIC50 / Kd Value (nM)Biological EffectRelevant Biological Pathway
BRD4(1)Nanomolar IC50 ccij-online.orgccij-online.org / 306 nM (Kd) patsnap.comPotent InhibitionEpigenetic Regulation, Gene Transcription
Prostate Cancer Cell Lines (C4-2B, LNCaP, 22Rv1)3.23 μM (C4-2B viability), 4.41 μM (LNCaP viability) dntb.gov.uaSuppresses cell growth, colony formationCell Proliferation, Cancer Progression
Androgen Receptor (AR)Not specified (expression suppression)Suppresses expressionAndrogen Signaling Pathway
MYCNot specified (expression suppression)Suppresses expressionCell Growth, Proliferation

Development of this compound-Based Tools for Mechanistic Chemical Biology Studies

The journey of this compound from discovery to a validated chemical probe involved extensive structure-activity relationship (SAR) studies, which are fundamental to mechanistic chemical biology ccij-online.org. These studies provide a detailed understanding of how the compound's chemical structure dictates its interaction with its target, BRD4. The co-crystal structure of this compound (referred to as compound 36) in complex with the BRD4(1) protein (PDB ID: 5Z1S) is a testament to these efforts, offering atomic-level insights into its binding mode ccij-online.org.

Such structural information is invaluable for the rational design of new chemical tools. For instance, researchers can leverage this knowledge to synthesize modified versions of this compound with altered selectivity, enhanced potency, or novel functionalities, such as photoaffinity labels or degraders. These this compound-based derivatives can then be used to further probe protein-protein interactions, track target engagement in live cells, or induce targeted protein degradation, thereby advancing our understanding of BRD4's role in health and disease. The detailed mechanistic analysis of BRD4 inhibitors, including this compound, through QSAR and X-ray crystal structures, exemplifies how such tools are developed to identify valuable pharmacophoric features for future optimization epa.gov.

Integration of this compound Research with Systems Biology and Omics Approaches

The study of this compound's effects naturally lends itself to integration with systems biology and multi-omics approaches, which aim to provide a comprehensive understanding of complex biological systems. By analyzing the global cellular responses to this compound treatment, researchers can gain a holistic view of its impact beyond individual gene expression changes.

For example, transcriptomics (the study of RNA expression) can reveal the full spectrum of genes whose expression is modulated by this compound, providing insights into affected pathways and networks ccij-online.orgccij-online.orgbldpharm.com. Proteomics can identify changes in protein levels and post-translational modifications, while metabolomics can shed light on metabolic reprogramming induced by BRD4 inhibition. Integrating these diverse "omics" datasets allows for the construction of predictive models of cellular behavior and provides a deeper understanding of how this compound's targeted action on BRD4 ripples through the entire biological system. This integrative approach is crucial for linking molecular mechanisms to phenotypic outcomes and for identifying potential biomarkers or resistance mechanisms.

Emerging Research Areas and Unanswered Questions in this compound Studies

Despite the significant progress made with this compound, several emerging research areas and unanswered questions remain, paving the way for future investigations:

Further Optimization and Drug Development: The initial research highlighted this compound as a "promising lead compound for further prostate cancer drug development" and a "new research probe" dntb.gov.uaccij-online.orgccij-online.orgbldpharm.com. Future studies will undoubtedly focus on further optimizing this compound and its derivatives to enhance potency, improve pharmacokinetic properties, and reduce potential off-target effects. This includes continued structure-activity relationship (SAR) studies and in vivo tumor xenograft data ccij-online.org.

Application in Other Cancers: While this compound has shown promise in prostate cancer, its activity as a selective BET inhibitor suggests potential applications in other cancer types where BET proteins are implicated ccij-online.org. Exploring its efficacy and mechanisms in diverse cancer models, such as acute myeloid leukemia or colorectal cancer, represents a significant avenue for future research uni.lu.

Understanding Resistance Mechanisms: As with many targeted therapies, the development of resistance is a critical challenge. Future research will need to investigate how cancer cells might develop resistance to this compound and other BET inhibitors, and how this resistance can be overcome, potentially through combination therapies or novel therapeutic strategies.

Specificity and Off-Target Effects: Although this compound demonstrates high selectivity for BRD4(1), further in-depth studies are needed to fully characterize its selectivity profile across the entire proteome and identify any subtle off-target interactions that could contribute to its biological effects or limit its therapeutic window ctdbase.orgpatsnap.com. The need for more BET family member-selective chemical intervention is an ongoing area of research ctdbase.org.

Neuroendocrine Plasticity in Prostate Cancer: A broader unanswered question in prostate cancer research, where BET inhibitors like this compound could play a role, is understanding why and how prostate cancer treatment-resistant cells acquire a neuron-like phenotype and the role of the tumor microenvironment in controlling cellular plasticity.

These areas represent fertile ground for continued research, leveraging this compound as a foundational chemical probe to unravel complex biological questions and contribute to the development of next-generation therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.